molecular formula C21H19N3S B2817065 4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207030-91-8

4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2817065
CAS No.: 1207030-91-8
M. Wt: 345.46
InChI Key: PFKIBJBFPCLZDO-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a benzylsulfanyl group at position 4 and a 2,4-dimethylphenyl substituent at position 2 of the fused bicyclic core. Its molecular formula is C₂₀H₁₇N₃S, with a molecular weight of 331.44 g/mol and a logP value of 4.2279, indicating moderate lipophilicity . The compound’s structure (SMILES: Cc1ccccc1c1cc2c(nccn2n1)SCc1ccccc1) features a planar pyrazolo[1,5-a]pyrazine scaffold, which facilitates π-π stacking interactions, while the benzylsulfanyl and dimethylphenyl groups contribute to steric bulk and hydrophobic interactions .

Properties

IUPAC Name

4-benzylsulfanyl-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15-8-9-18(16(2)12-15)19-13-20-21(22-10-11-24(20)23-19)25-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKIBJBFPCLZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzylthio group: This step involves the substitution reaction where a benzylthio group is introduced to the core structure.

    Addition of the 2,4-dimethylphenyl group: This can be done through a coupling reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine and analogous pyrazolo[1,5-a]pyrazine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP Key Features/Biological Activity References
This compound 4-(Benzylsulfanyl), 2-(2,4-dimethylphenyl) C₂₀H₁₇N₃S 331.44 4.2279 Moderate lipophilicity; planar core
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine 4-(2-Chlorobenzylsulfanyl), 2-(3,4-dimethylphenyl) C₂₀H₁₆ClN₃S 365.88 N/A Chlorine increases polarity; potential enhanced target binding
2-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazinyl]pyrazolo[1,5-a]pyrazine 4-(Piperazinyl with 2-fluorophenyl), 2-(3,4-dimethylphenyl) C₂₄H₂₅FN₄ 404.49 N/A Fluorine and piperazine enhance solubility; possible CNS activity
4-Methoxypyrazolo[1,5-a]pyrazine 4-Methoxy C₇H₇N₃O 149.15 N/A Smaller size; methoxy improves water solubility
7-(4-Benzenesulfonyl-phenyl)-3-m-tolylazo-pyrazolo[1,5-a]pyrimidin-2-ylamine Pyrazolo[1,5-a]pyrimidine core with sulfonyl and azo groups C₂₄H₁₉N₇O₂S 469.52 N/A Antimicrobial activity (IC₅₀: 235–237°C)

Structural and Functional Insights

Substituent Effects on Lipophilicity: The benzylsulfanyl group in the target compound contributes to its logP of 4.2279, comparable to other aryl-sulfanyl derivatives. Chlorination (e.g., 2-chlorobenzylsulfanyl in ) likely increases logP slightly due to halogen hydrophobicity, though exact data are unavailable.

Biological Activity Trends: Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidines with sulfonyl and azo groups (e.g., ) exhibit antimicrobial properties, suggesting that analogous pyrazolo[1,5-a]pyrazines with electron-withdrawing groups may share similar activity. CNS Targets: Piperazine-containing derivatives (e.g., ) show affinity for dopamine and adenosine receptors, implying that the target compound’s benzylsulfanyl group could be optimized for central nervous system (CNS) penetration.

Synthetic Accessibility :

  • Bromination and nitration at position 3 of the pyrazolo[1,5-a]pyrazine core (as in ) demonstrate feasibility for further functionalization, enabling diversification of the target compound’s scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Benzylsulfanyl)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via solvent thermal decomposition of 4-chloropyrazolo[1,5-a]pyrazine intermediates, followed by benzylsulfanyl group substitution. Key steps include:

  • Chlorination : Use of POCl₃ or SOCl₂ to generate reactive intermediates (e.g., 4-chloropyrazolo[1,5-a]pyrazine derivatives) .
  • Nucleophilic Substitution : Reaction with benzyl mercaptan (BnSH) in anhydrous DMF at 80–100°C for 6–12 hours, monitored via TLC .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol yield >75% purity.
    • Data Contradictions : Some studies report lower yields (~50%) due to competing side reactions (e.g., oxidation of thiols), necessitating inert atmospheres (N₂/Ar) .

Q. How are structural and electronic properties of this compound characterized to confirm its identity?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and benzylsulfanyl methylene (δ 4.2–4.5 ppm) confirm substitution patterns. Discrepancies in coupling constants (e.g., J = 8.2 Hz vs. 7.8 Hz) may indicate rotational isomerism .
  • HRMS : Exact mass (e.g., [M+H]+ = 365.1245) validates molecular formula (C₂₁H₂₀N₄S) .
  • X-ray Crystallography : Dihedral angles (e.g., 45° between pyrazine and benzyl groups) reveal steric effects influencing molecular packing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory) for pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) on target binding. For example:
  • Antitumor Activity : Electron-withdrawing groups (e.g., Cl, NO₂) at position 3 enhance kinase inhibition (IC₅₀ < 1 µM) .
  • Anti-inflammatory Activity : Bulky substituents (e.g., benzylsulfanyl) reduce COX-2 selectivity due to steric hindrance .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate π-π stacking interactions with EGFR binding affinity (ΔG = −9.2 kcal/mol) .

Q. How can conflicting data on thermal stability (TGA vs. DSC) be reconciled for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C (5% weight loss) suggests moderate stability .
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180°C (melting) and 230°C (degradation) indicate phase transitions not captured by TGA .
  • Resolution : Use combined techniques under identical atmospheres (N₂ flow rate = 50 mL/min) and heating rates (10°C/min) to standardize data .

Q. What experimental designs optimize regioselectivity in functionalizing the pyrazolo[1,5-a]pyrazine core?

  • Methodological Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 7, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) enable aryl group introduction at position 2 (e.g., 2,4-dimethylphenyl) with >85% yield .
  • Controlled Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates position 3, avoiding overhalogenation .

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